布克拉地辛杂质2

描述

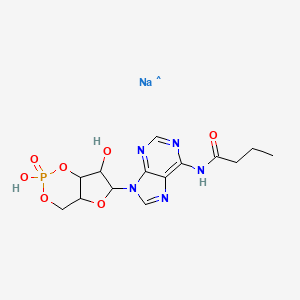

Bucladesine Impurity 2 (BI-2) is a synthetic compound that has recently been gaining attention in the scientific community due to its unique properties. BI-2 is a derivative of bucladesine, a molecule that is used in laboratory experiments as a central nervous system stimulant. BI-2 has several unique properties that make it attractive for use in laboratory experiments and other scientific applications.

科学研究应用

分析方法开发

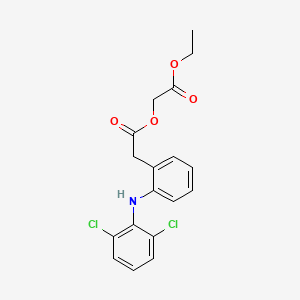

布克拉地辛杂质2用于开发分析方法,例如LC-MS/MS,用于定量生物样品中的B族维生素及其衍生物 {svg_1}。该应用对于理解各种生物体中B族维生素的营养含量和代谢过程至关重要。

抗炎研究

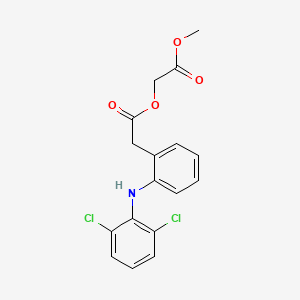

在皮肤病学研究领域,this compound已被研究其抗炎特性。一项研究表明,含有布克拉地辛的无水乳液在急性皮肤炎症模型中有效地减少了炎症性水肿 {svg_2}。这表明该化合物对具有炎症或过敏性贡献的皮肤病具有潜在的治疗应用。

磷酸二酯酶抑制

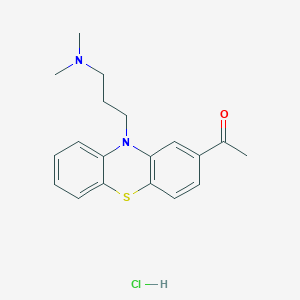

作为内源性cAMP的模拟物,this compound作为磷酸二酯酶抑制剂。该特性在研究中被利用,以在实验条件下诱导细胞的正常生理反应,这对于研究细胞信号通路和cAMP升高的影响至关重要 {svg_3}。

伤口愈合研究

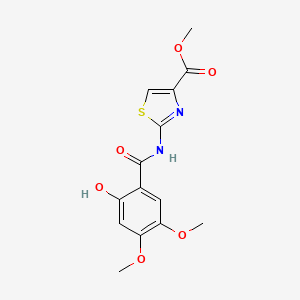

该化合物已被用于治疗受损的伤口愈合。其稳定性和安全性使其成为临床应用和进一步研究伤口修复和组织再生机制的有吸引力的候选者 {svg_4}。

细胞信号通路分析

This compound用于研究细胞信号通路,特别是受环状腺苷单磷酸 (cAMP) 调节的通路。通过提高细胞内cAMP水平,研究人员可以研究这种分子在参与过敏性和炎症性疾病的各种细胞类型中的调节作用 {svg_5}。

营养和代谢研究

该化合物在B族维生素和衍生物定量中的作用对于营养和代谢研究也很重要。它有助于评估脊椎动物血液中这些必需营养素的水平,为饮食需求和昆虫共生关系提供见解 {svg_6}。

作用机制

Target of Action

Bucladesine Impurity 2, also known as a stabilized cyclic adenosine monophosphate (cAMP) analogue, primarily targets the cAMP-dependent protein kinase A (PKA) . PKA plays a crucial role in various cellular processes, including neurodevelopment, growth, and plasticity .

Mode of Action

Bucladesine Impurity 2 mimics the action of endogenous cAMP and activates PKA . This activation can promote a variety of cellular processes . The compound’s interaction with its targets leads to an elevation of intracellular cAMP , which is known to induce potent anti-inflammatory effects .

Biochemical Pathways

The main regulatory mechanism of Bucladesine Impurity 2 involves the cAMP/PKA signaling pathway . When Bucladesine Impurity 2 activates PKA, it can promote various cellular processes . In particular, the cAMP/PKA signaling pathway plays a key role in the expression of long-term enhancement (LTP) and long-term inhibition (LTD), as well as in the formation of long-term memory in the hippocampus .

Pharmacokinetics

It is known that the compound is a membrane-permeable selective activator , suggesting that it may have good bioavailability

Result of Action

Bucladesine Impurity 2 has been shown to have anti-inflammatory effects . In a study involving a model of acute skin inflammation, an emulsion containing Bucladesine was capable of significantly reducing the inflammatory oedema . This indicates that Bucladesine Impurity 2 can have a significant impact on reducing inflammation.

Action Environment

It is worth noting that the compound has been used in a water-free emulsion for topical treatment , suggesting that its formulation can influence its action and efficacy

属性

InChI |

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMXPHRDUKTUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990469 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70253-67-7 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

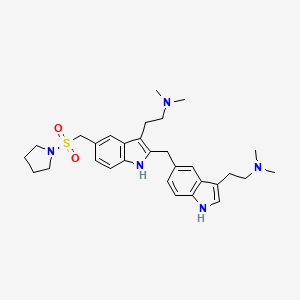

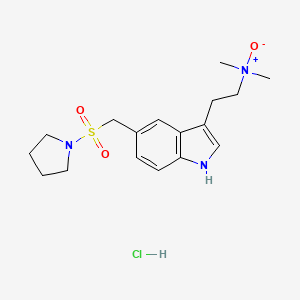

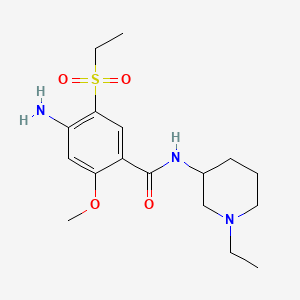

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)